molecular formula C10H10N2O5 B098745 Methyl [(2-nitrobenzoyl)amino]acetate CAS No. 59894-01-8

Methyl [(2-nitrobenzoyl)amino]acetate

Cat. No.: B098745
CAS No.: 59894-01-8
M. Wt: 238.2 g/mol
InChI Key: CXJJEYCLCSPEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(2-nitrobenzoyl)amino]acetate is an organic compound featuring a methyl ester backbone conjugated to an acetamide group substituted with a 2-nitrobenzoyl moiety. Its molecular formula is C₁₀H₁₀N₂O₅, with a molecular weight of 238.20 g/mol. The ortho-nitro group on the benzoyl ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its dual functional groups (ester and amide), which enable diverse chemical modifications .

Properties

CAS No.

59894-01-8

Molecular Formula

C10H10N2O5

Molecular Weight

238.2 g/mol

IUPAC Name

methyl 2-[(2-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C10H10N2O5/c1-17-9(13)6-11-10(14)7-4-2-3-5-8(7)12(15)16/h2-5H,6H2,1H3,(H,11,14)

InChI Key

CXJJEYCLCSPEER-UHFFFAOYSA-N

SMILES

COC(=O)CNC(=O)C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Key Differences vs. Target Compound
Ethyl 2-nitrobenzoylacetate 52119-39-8 C₁₁H₁₁NO₅ Ethyl ester (vs. methyl) Larger ester group increases lipophilicity
Methyl 2-(2-nitrophenyl)acetate 18710-86-6 C₉H₉NO₄ Lacks acetamide linkage Reduced hydrogen-bonding capacity
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate 1241680-73-8 C₁₀H₁₂N₂O₄ 3-amino-2-hydroxybenzoyl group Enhanced solubility in polar solvents
Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate 1174568-42-3 C₁₀H₁₁FN₂O₄ 4-fluoro substituent on benzyl group Fluorine introduces steric/electronic effects
Methyl 2-(2-nitrobenzylthio)acetate 110035-67-1 C₁₀H₁₁NO₄S Thioether linkage (vs. amide) Higher stability under acidic conditions

Physicochemical Properties

  • Solubility: The presence of polar groups (amide, nitro) in Methyl [(2-nitrobenzoyl)amino]acetate grants moderate solubility in polar aprotic solvents like DMSO. Analogs with hydroxyl or amino groups (e.g., CAS 1241680-73-8) show higher solubility in aqueous solutions .
  • Melting Points: this compound has a melting point range of 120–125°C, whereas Ethyl 2-nitrobenzoylacetate melts at 95–98°C, reflecting the impact of the ester alkyl chain on crystal packing .

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